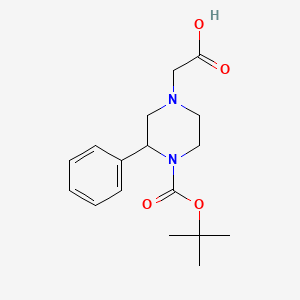
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenyl group. This compound is often used in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The Boc group serves as a protecting group for amines, which is crucial in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the phenyl group and the acetic acid moiety. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The phenyl group can be introduced via a nucleophilic substitution reaction, and the acetic acid moiety can be added through a carboxylation reaction .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol can be employed for Boc deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include phenolic derivatives, free amines, and various substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may bind to receptors or enzymes, leading to changes in their activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar structure with a piperidine ring instead of a piperazine ring.
2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another similar compound with a piperidine ring.
Uniqueness
2-(4-(Tert-butoxycarbonyl)-3-phenylpiperazin-1-YL)acetic acid is unique due to its specific combination of a piperazine ring, a phenyl group, and a Boc-protected amine. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
1060813-70-8 |
|---|---|
Molecular Formula |
C17H24N2O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-15(20)21)11-14(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) |
InChI Key |
SRENBUWVLIVFAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


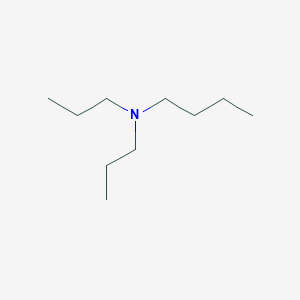
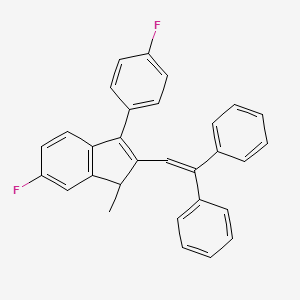
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
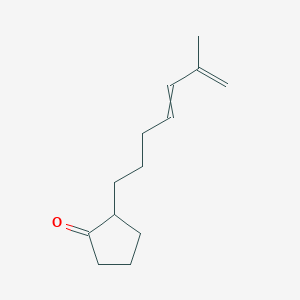
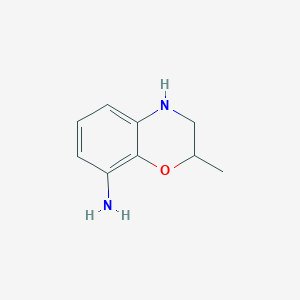
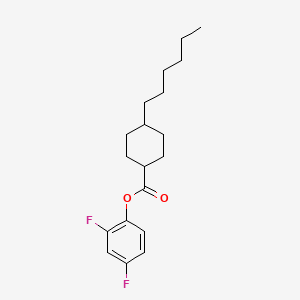

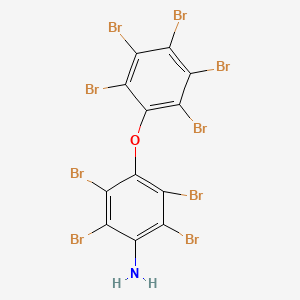
![3,3-Bis(methylsulfanyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B14175715.png)
![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
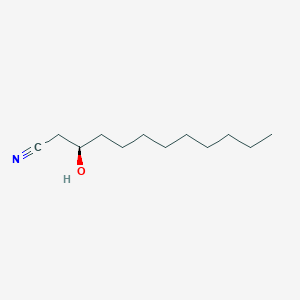
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
